Tert-butyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate
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Description
Tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate is a complex organic compound . It is an impurity of Edoxaban, an anticoagulant medication and a direct factor Xa inhibitor . It has gained recognition for its efficacy in studying diverse afflictions including neoplastic pathologies, inflammatory disorders, and intricate neurologic maladies .
Synthesis Analysis
The synthesis of this compound involves several steps. The method includes mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate of formula (A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate of formula (B) in an organic solvent . This method substantially facilitates the obtention of the compound, leading to a reduction in the viscosity of the reaction medium and improving product yield and/or product purity .Molecular Structure Analysis
The molecular formula of this compound is C14H27N3O3 . It has a molecular weight of 285.383 Da and a monoisotopic mass of 285.205231 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are typically seen with secondary and tertiary alkyl halides . The mechanism by which it occurs is a single step concerted reaction with one transition state . The rate at which this mechanism occurs is second order kinetics, and depends on both the base and alkyl halide .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its InChI code is 1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1 .Safety and Hazards
Properties
IUPAC Name |
tert-butyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-5-7-11(8,4)12/h8H,5-7,12H2,1-4H3/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUWOBUOJQRIK-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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